Butoxycaine hydrochloride
Overview
Description
Butoxycaine hydrochloride is a local anesthetic compound used primarily for its numbing effects. It is chemically known as benzoic acid, 4-butoxy-, 2-(diethylamino)ethyl ester hydrochloride. This compound is part of the ester class of local anesthetics and is known for its effectiveness in providing temporary relief from pain by blocking nerve signals in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoxycaine hydrochloride typically involves the esterification of 4-butoxybenzoic acid with 2-(diethylamino)ethanol. This reaction is catalyzed by an acid such as hydrochloric acid, which also helps in the formation of the hydrochloride salt. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Butoxycaine hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-butoxybenzoic acid and 2-(diethylamino)ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of various oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Substitution: Various nucleophiles can be used, including alcohols and amines, under appropriate conditions.
Major Products
Hydrolysis: 4-butoxybenzoic acid and 2-(diethylamino)ethanol.
Oxidation: Oxidized derivatives of the butoxy group.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Butoxycaine hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound in the study of esterification and hydrolysis reactions.
Biology: Employed in research on nerve signal transmission and pain management.
Medicine: Investigated for its potential use in various anesthetic formulations.
Industry: Utilized in the development of new local anesthetic drugs and formulations.
Mechanism of Action
Butoxycaine hydrochloride exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and transmission of nerve impulses, leading to a temporary loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and preventing depolarization.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic but belongs to the amide class.
Procaine: An ester-type local anesthetic similar to butoxycaine hydrochloride.
Bupivacaine: A long-acting amide-type local anesthetic.
Uniqueness
This compound is unique due to its specific ester structure, which influences its pharmacokinetic properties, such as onset and duration of action. Compared to amide-type anesthetics like lidocaine and bupivacaine, this compound has a shorter duration of action and is metabolized more rapidly by esterases in the body.
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-butoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-4-7-13-20-16-10-8-15(9-11-16)17(19)21-14-12-18(5-2)6-3;/h8-11H,4-7,12-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGCCLGDBQIELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178065 | |
Record name | Butoxycaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-32-5 | |
Record name | Benzoic acid, 4-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2350-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoxycaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoxycaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOXYCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMC188I8JJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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